

Isomahanimbine: A Spectroscopic and Mechanistic Overview for Researchers

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Compound of Interest

Compound Name: *Isomahanimbine*

Cat. No.: *B3028681*

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An In-depth Technical Guide on the Spectroscopic Data (NMR, MS, IR) and Biological Activity of **Isomahanimbine**

Isomahanimbine, a pyranocarbazole alkaloid, is a natural product isolated from plants of the Rutaceae family, notably from the leaves of *Bergera koenigii* (formerly *Murraya koenigii*), commonly known as the curry tree, and the stem bark of *Murraya euchrestifolia*. With a molecular formula of $C_{23}H_{25}NO_2$ and a molecular weight of 347.4 g/mol, this compound has garnered interest within the scientific community for its potential biological activities. This guide provides a comprehensive summary of the spectroscopic data for **Isomahanimbine**, alongside detailed experimental protocols and an exploration of its potential mechanistic pathways.

Spectroscopic Data

The structural elucidation of **Isomahanimbine** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data are crucial for the definitive identification of **Isomahanimbine**.

Table 1: 1H NMR Spectroscopic Data for **Isomahanimbine**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.85	d	8.0
H-4	7.20	d	8.0
H-5	7.95	s	
H-6	7.30	t	7.5
H-7	7.15	t	7.5
H-8	7.40	d	8.0
NH	8.10	br s	
H-4'	5.60	d	10.0
H-5'	6.55	d	10.0
H-7'	3.40	t	7.0
H-8'	1.80	m	
H-9'	5.15	t	7.0
2'-Me	1.45	s	
6'-Me	1.65	s	
10'-Me	1.55	s	
OMe	3.90	s	

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for **Isomahanimbine**

Position	Chemical Shift (δ , ppm)
C-1	118.9
C-2	140.2
C-3	120.5
C-4	109.8
C-4a	123.5
C-4b	121.2
C-5	119.5
C-6	124.0
C-7	118.5
C-8	110.5
C-8a	138.0
C-9a	125.8
C-2'	77.8
C-3'	129.5
C-4'	122.0
C-5'	128.0
C-6'	132.0
C-7'	22.5
C-8'	40.8
C-9'	124.5
2'-Me	25.5
6'-Me	17.8
10'-Me	25.8

OMe	55.6
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Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The fragmentation pattern of **Isomahanimbine** is characteristic of its pyranocarbazole structure.

Table 3: Mass Spectrometry Data for **Isomahanimbine**

Ion	m/z (relative intensity, %)	Fragmentation
[M] ⁺	347 (100)	Molecular Ion
[M-15] ⁺	332 (45)	Loss of CH ₃
[M-69] ⁺	278 (30)	Loss of C ₅ H ₉ (isoprenyl side chain fragment)
[M-83] ⁺	264 (25)	Loss of C ₆ H ₁₁ (isoprenyl side chain fragment)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **Isomahanimbine**

Wavenumber (cm ⁻¹)	Functional Group
3430	N-H stretching
2925, 2855	C-H stretching (aliphatic)
1640	C=C stretching (aromatic)
1590	C=C stretching (aromatic)
1460	C-H bending
1240	C-O stretching (ether)

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies:

NMR Spectroscopy

- **Sample Preparation:** A sample of **Isomahanimbine** (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm).

Mass Spectrometry

- **Sample Introduction:** A dilute solution of **Isomahanimbine** in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or

coupled with a liquid chromatography (LC) system.

- **Ionization:** Electron Impact (EI) or Electrospray Ionization (ESI) is commonly used to generate the molecular ion and fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways based on the observed fragment ions.

Infrared Spectroscopy

- **Sample Preparation:** A small amount of **Isomahanimbine** is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The instrument scans a range of infrared frequencies (typically 4000-400 cm^{-1}) and records the absorbance or transmittance of the sample.
- **Data Interpretation:** The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Potential Signaling Pathways and Biological Activity

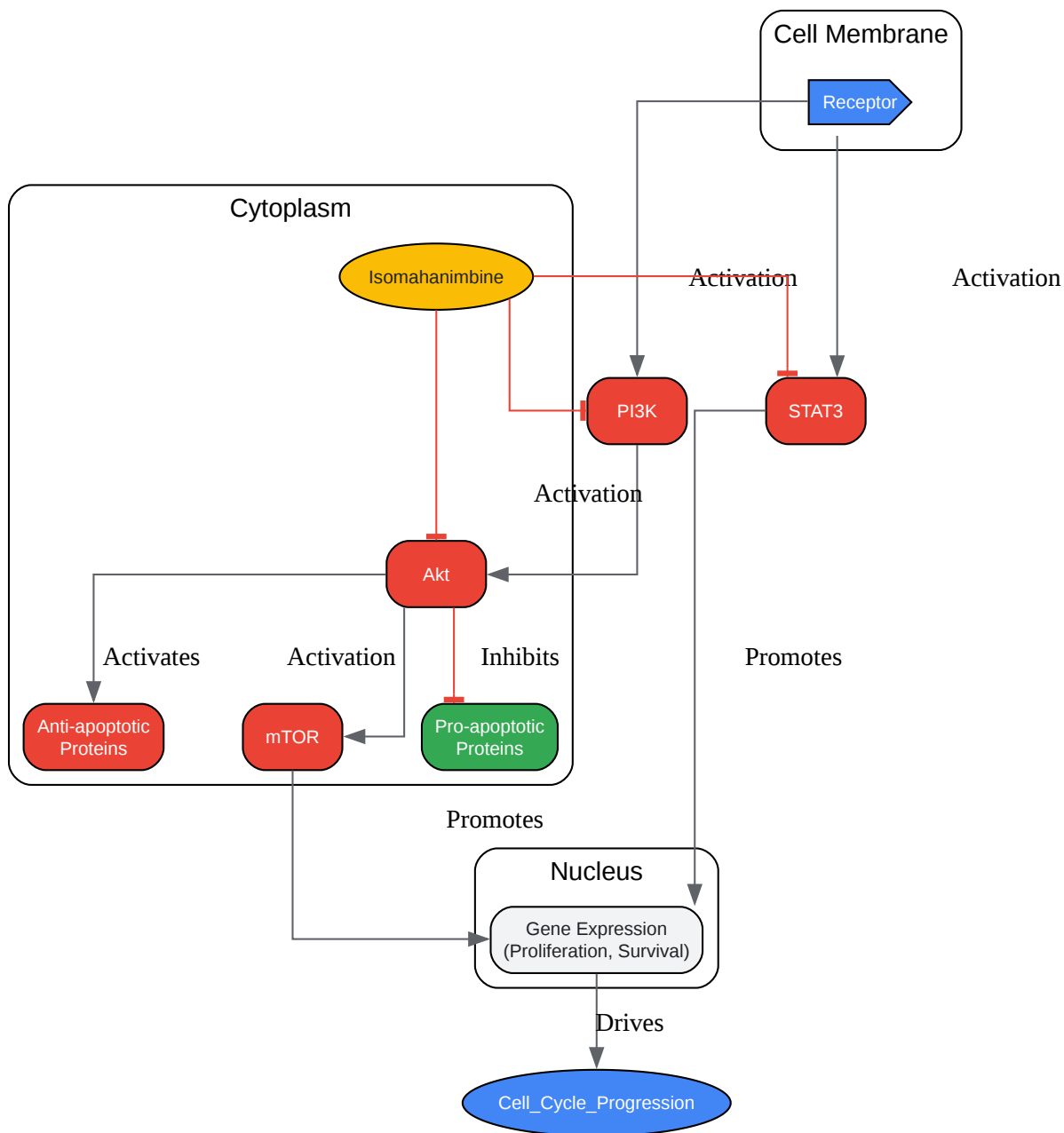
While the specific signaling pathways modulated by **Isomahanimbine** are still under active investigation, studies on structurally related carbazole alkaloids, such as mahanimbine and girinimbine, provide valuable insights into its potential mechanisms of action, particularly in the context of cancer research. These related compounds have been shown to influence key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

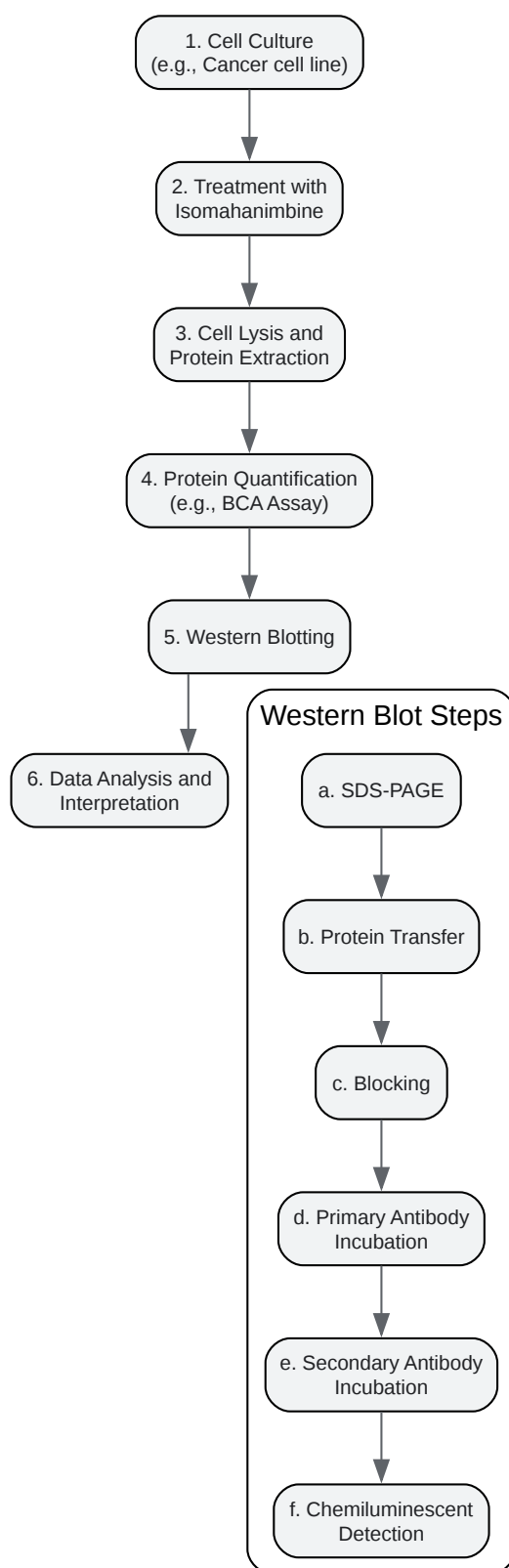
One of the critical pathways implicated in the anticancer effects of related carbazole alkaloids is the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in various cancers and plays a central role in promoting cell growth, proliferation, and survival while inhibiting

apoptosis. It is plausible that **Isomahanimbine** may exert its effects by inhibiting key components of this pathway.

Another relevant signaling cascade is the STAT3 pathway. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising strategy for cancer therapy, and it is a potential target for **Isomahanimbine**.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by **Isomahanimbine**, based on the known activities of related compounds.





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